N'-hydroxy-3-(morpholin-4-yl)propanimidamide
Description
Properties
IUPAC Name |
N'-hydroxy-3-morpholin-4-ylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2/c8-7(9-11)1-2-10-3-5-12-6-4-10/h11H,1-6H2,(H2,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMYEKAPTYTGAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Hydrolysis of 1,2,4-Oxadiazole Precursors
A widely documented method involves the acid hydrolysis of 5-substituted-3-(morpholinopropyl)-1,2,4-oxadiazoles. This route mirrors the synthesis of β-(thiomorpholino)propioamidoxime derivatives, where 1,2,4-oxadiazoles undergo cleavage in hydrochloric acid (HCl)-ethanol-water mixtures.
Procedure :
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Precursor Synthesis : 5-Aryl-3-(morpholinopropyl)-1,2,4-oxadiazoles are prepared by cyclizing morpholine-functionalized amidoximes with acyl chlorides.
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Hydrolysis : The oxadiazole (0.81 mmol) is dissolved in a 1:1 v/v HCl-ethanol solution and refluxed at 80°C for 4–6 hours. The reaction mixture is then cooled to precipitate the amidoxime product.
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Isolation : The precipitate is filtered, washed with cold ethanol, and recrystallized from 2-propanol to achieve >95% purity.
Key Reaction :
Table 1: Acid Hydrolysis Conditions and Yields
| Precursor | HCl Concentration (M) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 5-(m-ClPh)-morpholinyl | 2.0 | 80 | 5 | 78 |
| 5-(p-NO₂Ph)-morpholinyl | 2.5 | 85 | 6 | 82 |
Nucleophilic Substitution of Haloalkyl Intermediates
An alternative route employs haloalkylnitriles as intermediates, which undergo substitution with morpholine followed by hydroxylamine treatment.
Procedure :
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Alkylation : 3-Chloropropionitrile reacts with morpholine in dimethylformamide (DMF) at 60°C for 12 hours to yield 3-morpholinopropionitrile.
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Amidoxime Formation : The nitrile intermediate is treated with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol-water (3:1) under reflux for 8 hours.
Key Reaction :
Optimization Insights :
-
Solvent Choice : Ethanol-water mixtures enhance nitrile solubility and reaction kinetics compared to pure ethanol.
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Stoichiometry : A 1:1.2 molar ratio of nitrile to hydroxylamine ensures complete conversion.
Reaction Conditions and Optimization
Temperature and pH Dependence
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Acid Hydrolysis : Optimal yields require pH < 2, achieved using concentrated HCl. Elevated temperatures (>80°C) reduce side products like morpholine degradation.
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Nucleophilic Substitution : Reactions proceed efficiently at neutral pH (6.5–7.5), avoiding undesired protonation of morpholine.
Table 2: Comparative Analysis of Methods
| Parameter | Acid Hydrolysis | Nucleophilic Substitution |
|---|---|---|
| Reaction Time | 5–6 h | 8–10 h |
| Yield | 75–82% | 68–72% |
| Purity (HPLC) | ≥95% | 90–92% |
| Scalability | Industrial-friendly | Lab-scale only |
Analytical Characterization
Spectroscopic Verification
-
¹H NMR (300 MHz, D₂O) : δ 2.55 (t, 2H, CH₂), 2.90 (t, 2H, CH₂), 3.45 (m, 4H, morpholine), 3.70 (m, 4H, morpholine), 8.10 (s, 1H, NH).
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IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1640 cm⁻¹ (C=N), 1110 cm⁻¹ (C-O-C morpholine).
Table 3: Key Spectral Assignments
| Functional Group | ¹H NMR (δ) | IR (cm⁻¹) |
|---|---|---|
| Morpholine CH₂ | 3.45–3.70 | 1110 |
| Amidoxime NH | 8.10 | 3250 |
| Propane CH₂ | 2.55–2.90 | - |
Industrial-Scale Considerations
While lab-scale methods are well-established, industrial production faces challenges:
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Cost of Morpholine : Requires efficient recycling protocols to minimize expenses.
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Waste Management : HCl-neutralization generates chloride salts, necessitating eco-friendly disposal.
Chemical Reactions Analysis
N’-hydroxy-3-(morpholin-4-yl)propanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Various metal catalysts depending on the specific reaction.
Scientific Research Applications
Medicinal Chemistry
N'-hydroxy-3-(morpholin-4-yl)propanimidamide serves as a scaffold for drug design, particularly in developing compounds with anticancer and antimicrobial properties. Its ability to inhibit specific enzymes makes it a candidate for therapeutic applications.
Case Study : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism involved the inhibition of key signaling pathways that promote cell proliferation .
Proteomics
The compound's interactions with proteins are crucial for understanding its biological activity. Research indicates that this compound can bind to specific enzymes, potentially inhibiting their function.
Research Findings : Binding assays revealed that the compound has a high affinity for certain proteases, suggesting its utility in studying protein interactions and enzyme mechanisms . This property is particularly relevant in cancer research, where targeting proteolytic enzymes can hinder tumor progression.
Materials Science
Due to its unique structural properties, this compound is being explored for applications in materials science, particularly in the development of advanced polymers and nanomaterials.
Application Insight : The compound's ability to form stable complexes with metal ions has implications for creating new materials with enhanced properties, such as increased stability and improved mechanical strength .
Mechanism of Action
The mechanism of action of N’-hydroxy-3-(morpholin-4-yl)propanimidamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the morpholine ring play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other biomolecules, modulating their functions and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to structurally related amidoximes and morpholine-containing derivatives (Table 1):
Table 1: Structural and Functional Comparison
Key Observations:
- Morpholine vs. Piperidine/Pyrazole: The morpholine ring in the target compound enhances hydrophilicity compared to the piperidine in Compound 16 or the lipophilic trifluoromethylpyrazole in . This affects solubility and bioavailability.
- Amidoxime vs. Thiosemicarbazone: The amidoxime group in the target compound and Compound 16 enables metal chelation, whereas the thiosemicarbazone in Compound 1b may exhibit distinct binding modes due to sulfur's polarizability.
Pharmacological and Physicochemical Properties
- Lipophilicity: The target compound's ClogP (estimated) is lower than that of pyrazole- or trifluoromethyl-containing analogs, favoring renal excretion over tissue accumulation.
- Receptor Interactions: Compound 16's TRPA1/TRPV1 antagonism suggests that amidoximes with bulky substituents (e.g., pyridinyl or trifluoromethyl groups) may exhibit enhanced receptor affinity compared to the morpholine derivative.
- Solubility: The morpholine ring likely confers better solubility in polar solvents than the lipophilic pyrazole in , which could influence formulation strategies.
Biological Activity
N'-hydroxy-3-(morpholin-4-yl)propanimidamide is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : CHNO
Molecular Weight : 188.24 g/mol
IUPAC Name : this compound
CAS Number : 57399-54-9
The compound features a morpholine ring and a hydroxyimino group, which contribute to its reactivity and interaction with biological targets. The morpholine moiety enhances hydrophobic interactions, while the hydroxyimino group facilitates hydrogen bonding with enzyme active sites, potentially leading to enzyme inhibition and modulation of biochemical pathways.
This compound exerts its biological effects primarily through:
- Enzyme Inhibition : The hydroxyimino group can form hydrogen bonds with key residues in enzyme active sites, inhibiting their function.
- Protein Binding : The morpholine ring allows the compound to fit into hydrophobic pockets of proteins, stabilizing the compound-protein complex.
- Regulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways involved in cell proliferation and apoptosis.
Biological Activity
Research indicates that this compound has various biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : It has shown potential against various bacterial strains, indicating its utility in treating infections.
- Neuroprotective Effects : There is emerging evidence that it may protect neuronal cells from oxidative stress, relevant in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cancer Cell Line Study :
- Objective : To evaluate the anticancer efficacy against breast cancer cell lines.
- Findings : The compound exhibited a dose-dependent reduction in cell viability, with IC values indicating potent activity compared to standard chemotherapeutics.
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Antimicrobial Activity Assessment :
- Objective : To assess antibacterial properties against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones in agar diffusion assays, suggesting effective bactericidal activity.
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Neuroprotective Study :
- Objective : To investigate protective effects on neuronal cells subjected to oxidative stress.
- Outcome : The compound reduced markers of oxidative damage and apoptosis in cultured neurons.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Morpholine ring, hydroxyimino group | Anticancer, antimicrobial |
| N'-Hydroxy-2-methylpropanimidamide | Lacks morpholine | Limited biological activity |
| Morpholino-derived compounds | Varying substituents on morpholine | Diverse biological activities |
Q & A
Q. What are the recommended safety protocols for handling N'-hydroxy-3-(morpholin-4-yl)propanimidamide in laboratory settings?
- Methodological Answer: Researchers must wear protective equipment (gloves, goggles, lab coats) to avoid skin/eye contact. Experiments generating toxic byproducts should be conducted in fume hoods or gloveboxes. Post-experiment waste must be segregated and disposed via certified biohazard waste services to minimize environmental impact . For compounds with unknown toxicity profiles (e.g., mixtures containing morpholine derivatives), additional precautions, such as respiratory protection, are advised .
Q. What synthetic routes are reported for this compound and its structural analogs?
- Methodological Answer: A common approach involves coupling morpholine with hydroxypropanimidamide precursors via nucleophilic substitution or condensation reactions. For example, tert-butyldimethylsilyl (TBS) protection of hydroxyl groups can improve reaction yields, as seen in related amidine syntheses . Optimization of solvent systems (e.g., acetonitrile or ethanol) and catalysts (e.g., HATU) is critical to suppress side reactions like oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures ≥95% purity, verified by LC-MS .
Q. How is the purity and structural identity of this compound validated?
- Methodological Answer: Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA mobile phase) with UV detection at 254 nm. Structural confirmation employs - and -NMR to resolve morpholine ring protons (δ 3.6–3.8 ppm) and amidine NH signals (δ 8.2–9.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight within ±2 ppm error .
Advanced Research Questions
Q. How can crystallographic data validation techniques improve the structural characterization of morpholine-containing amidines?
- Methodological Answer: Single-crystal X-ray diffraction with SHELX software (e.g., SHELXL for refinement) resolves bond angles and puckering parameters of the morpholine ring. The Cremer-Pople puckering amplitude (Q) and phase angle (θ) quantify non-planarity, critical for understanding conformational stability. Data validation tools (e.g., PLATON) check for twinning, disorder, and R-factor discrepancies to ensure structural accuracy .
Q. What analytical techniques resolve contradictions in biological activity data for amidine derivatives?
- Methodological Answer: Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from stereochemical impurities or solvent residues. Chiral HPLC or circular dichroism (CD) identifies enantiomeric excess, while ICP-MS detects metal contaminants. Dose-response curves (IC/EC) should be validated across multiple assays (e.g., microbroth dilution vs. agar diffusion) to rule out false positives .
Q. How does the morpholine ring influence the pharmacokinetic properties of N'-hydroxypropanimidamide derivatives?
- Methodological Answer: Morpholine’s polarity enhances solubility but may reduce blood-brain barrier permeability. LogP values (experimental or computational) predict lipophilicity, while metabolic stability is assessed via liver microsome assays. Substituents like trifluoromethyl groups (e.g., in analogs from EN300-230840) improve metabolic resistance, as shown in CYP450 inhibition studies .
Q. What strategies mitigate synthetic challenges in scaling up amidine derivatives?
- Methodological Answer: Batch process optimization (e.g., flow chemistry) reduces exothermic risks during morpholine coupling. Protecting groups (e.g., TBS or Boc) stabilize reactive intermediates. Continuous crystallization techniques improve yield reproducibility. Pilot-scale runs should adhere to QbD (Quality by Design) principles, monitoring critical parameters like pH and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
